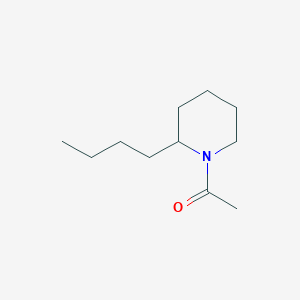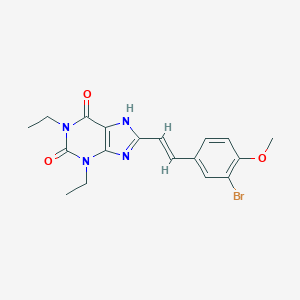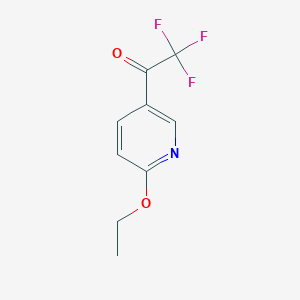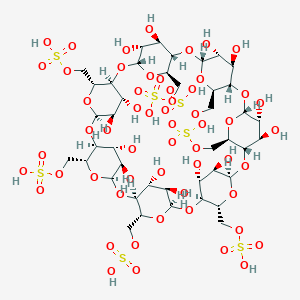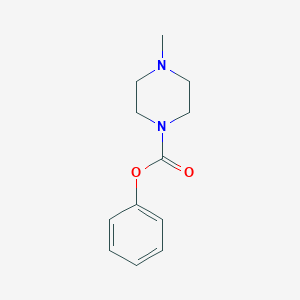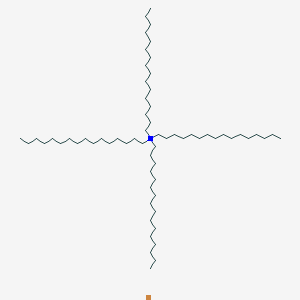![molecular formula C14H11ClINO2 B137453 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid CAS No. 127792-24-9](/img/structure/B137453.png)
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid, also known as CIAPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of 2-phenylacetic acid and is known to exhibit a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting their production, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid can reduce inflammation, pain, and fever.
生化学的および生理学的効果
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta. In addition, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to reduce oxidative stress and inhibit the activity of enzymes involved in the production of reactive oxygen species. Furthermore, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to increase the levels of antioxidants, such as glutathione, in cells.
実験室実験の利点と制限
One of the advantages of using 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid in lab experiments is its relatively simple synthesis method. In addition, it exhibits a wide range of biochemical and physiological effects, making it a versatile compound for studying various disease models. However, one of the limitations of using 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid. One area of interest is its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to elucidate the mechanism of action and to determine the efficacy of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid in various cancer models. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have shown promising results in animal models, and further research is needed to determine its potential in human clinical trials. Furthermore, future studies could focus on optimizing the synthesis method to yield higher purity of the compound and increasing its solubility in water for easier administration in vivo.
In conclusion, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid is a versatile compound with potential therapeutic applications in various disease models. Its synthesis method is relatively simple, and it exhibits a wide range of biochemical and physiological effects. Further research is needed to elucidate its mechanism of action and to determine its potential as a treatment for cancer and neurodegenerative diseases.
合成法
The synthesis of 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid involves the reaction of 2-chloro-6-iodoaniline with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrolysis to yield 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid. The synthesis method is relatively simple and has been optimized to yield high purity of the compound.
科学的研究の応用
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. In addition, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. Furthermore, 2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid has been studied for its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
127792-24-9 |
|---|---|
製品名 |
2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid |
分子式 |
C14H11ClINO2 |
分子量 |
387.6 g/mol |
IUPAC名 |
2-[2-(2-chloro-6-iodoanilino)phenyl]acetic acid |
InChI |
InChI=1S/C14H11ClINO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
InChIキー |
UNFZQVFWFZNVCY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
正規SMILES |
C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
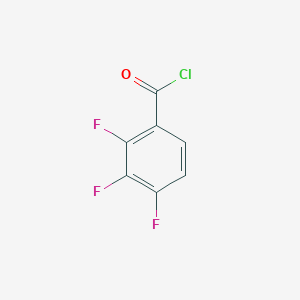
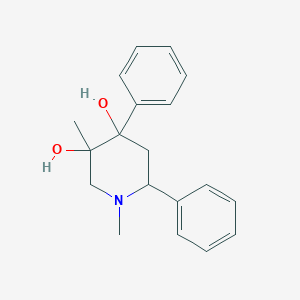
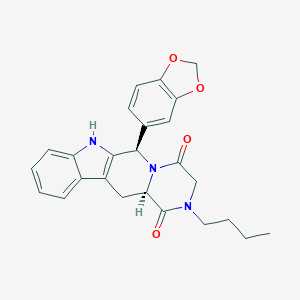
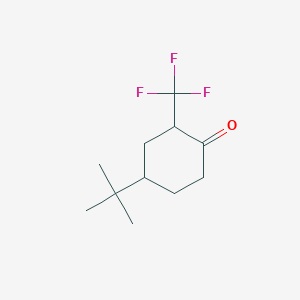
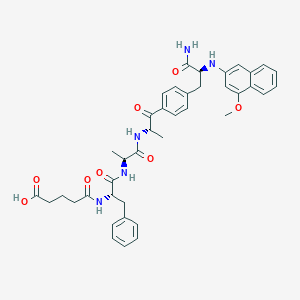
![3-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]prop-1-ene](/img/structure/B137392.png)
